molecular formula C16H16N2O3 B14200250 10-Butyl-3-nitro-10H-phenoxazine CAS No. 832733-82-1

10-Butyl-3-nitro-10H-phenoxazine

Cat. No.: B14200250
CAS No.: 832733-82-1
M. Wt: 284.31 g/mol
InChI Key: DFUQYODLDVYWMB-UHFFFAOYSA-N
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Description

10-Butyl-3-nitro-10H-phenoxazine is a derivative of phenoxazine, a tricyclic aromatic heterocycle Phenoxazine and its derivatives have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Butyl-3-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Butyl-3-nitro-10H-phenoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Reduction: 10-Butyl-3-amino-10H-phenoxazine

    Oxidation: Corresponding oxides of this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

10-Butyl-3-nitro-10H-phenoxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 10-Butyl-3-nitro-10H-phenoxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its mechanism in anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound with a similar tricyclic structure.

    10-Butyl-10H-phenoxazine: Lacks the nitro group but shares the butyl substitution.

    3-Nitro-10H-phenoxazine: Similar nitro substitution but lacks the butyl group.

Uniqueness

10-Butyl-3-nitro-10H-phenoxazine is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

832733-82-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

10-butyl-3-nitrophenoxazine

InChI

InChI=1S/C16H16N2O3/c1-2-3-10-17-13-6-4-5-7-15(13)21-16-11-12(18(19)20)8-9-14(16)17/h4-9,11H,2-3,10H2,1H3

InChI Key

DFUQYODLDVYWMB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31

Origin of Product

United States

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